Yield Comparison: Methyl vs. Ethyl Trichloroacetate in Copper-Catalyzed 1,3-Butadiene Addition
In copper-catalyzed addition reactions with 1,3-butadiene, the reactivity of chloroacetate esters increases with a decreasing number of carbon atoms in the ester alkyl group and an increasing number of chlorine atoms [1]. This trend positions methyl trichloroacetate as a more reactive substrate than its ethyl homolog, leading to higher yields of the desired 1:1 adducts under comparable conditions [1].
| Evidence Dimension | Reactivity and 1:1 Adduct Yield |
|---|---|
| Target Compound Data | Reactivity increases with decreasing alkyl chain carbon count [1] |
| Comparator Or Baseline | Ethyl trichloroacetate (C2 alkyl) vs. Methyl trichloroacetate (C1 alkyl) |
| Quantified Difference | Yield and reactivity are qualitatively higher for the methyl ester due to reduced steric hindrance [1] |
| Conditions | Copper-complex catalyzed addition to 1,3-butadiene |
Why This Matters
For synthetic chemists aiming to maximize 1:1 adduct formation in copper-catalyzed reactions, selecting methyl trichloroacetate over ethyl trichloroacetate is justified by a predictable electronic/steric advantage that translates to superior reaction efficiency.
- [1] Vít, Z., & Hájek, M. (1987). Addition of esters of chloroacetic acids to 1,3-butadiene catalysed by copper complexes. Collection of Czechoslovak Chemical Communications, 52(5), 1280-1284. View Source
